molecular formula C16H13FN2O3S B14545630 2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate CAS No. 62204-58-4

2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate

Cat. No.: B14545630
CAS No.: 62204-58-4
M. Wt: 332.4 g/mol
InChI Key: IEIWMWLJVWGNNR-UHFFFAOYSA-N
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Description

2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate is a chemical compound with a complex structure that includes a fluorophenyl group, a carbamothioyl group, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-fluoroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-aminophenyl acetate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate
  • 2-{[(3-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate
  • 2-{[(3-Methylphenyl)carbamothioyl]carbamoyl}phenyl acetate

Uniqueness

2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

CAS No.

62204-58-4

Molecular Formula

C16H13FN2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

[2-[(3-fluorophenyl)carbamothioylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C16H13FN2O3S/c1-10(20)22-14-8-3-2-7-13(14)15(21)19-16(23)18-12-6-4-5-11(17)9-12/h2-9H,1H3,(H2,18,19,21,23)

InChI Key

IEIWMWLJVWGNNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)F

Origin of Product

United States

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